molecular formula C19H17Cl2NO3S B11963750 methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11963750
M. Wt: 410.3 g/mol
InChI Key: IHBADBQXFTUANN-VQHVLOKHSA-N
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiophene derivatives are known to be effective.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenyl group and the benzothiophene ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The propenoyl moiety may also contribute to the compound’s overall activity by facilitating interactions with the target molecules . The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17Cl2NO3S

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H17Cl2NO3S/c1-25-19(24)17-13-4-2-3-5-15(13)26-18(17)22-16(23)9-7-11-6-8-12(20)10-14(11)21/h6-10H,2-5H2,1H3,(H,22,23)/b9-7+

InChI Key

IHBADBQXFTUANN-VQHVLOKHSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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